

comparative docking analysis of 5H-triazino[5,6-b]indole-3-thiol derivatives

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Compound of Interest

Compound Name: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol

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A comparative analysis of 5H-triazino[5,6-b]indole-3-thiol derivatives reveals their potential as potent inhibitors for various biological targets, underscored by extensive molecular docking studies. These compounds, characterized by a fused heterocyclic ring system, have been synthesized and evaluated for a range of therapeutic applications, including antimicrobial and antitubercular activities. This guide provides an objective comparison of their performance based on computational and experimental data.

Comparative Docking Analysis

Molecular docking studies are crucial in understanding the binding affinities and interaction patterns of 5H-triazino[5,6-b]indole-3-thiol derivatives with their respective protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable complex and potentially higher efficacy.

One study focused on derivatives as antibacterial agents, targeting the E. coli DNA gyrase subunit B. The molecular docking results for a series of 1,2,3-triazoles-linked 1,2,4-triazino[5,6-b]indole derivatives showed excellent binding energies, ranging from -9.3 to -10.3 kcal/mol.[1] The compound featuring a naphthyl substitution exhibited the highest binding energy of -10.3 kcal/mol, indicating strong interaction with the enzyme's active site.[1]

Another series of novel 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[1][2][3]triazino[5,6-b]indole derivatives were investigated for their antitubercular activity.[2] Docking studies were performed against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium

tuberculosis. The most active compounds in vitro, 3b, 3c, and 3i, also showed promising results in silico, correlating with their low Minimum Inhibitory Concentration (MIC) values of 6.25 µg/ml. [2]

Below is a summary of representative docking data from various studies.

Compound Class	Target Protein	Representative Derivative	Binding Energy (kcal/mol)	Reference
1,2,3-Triazole-linked derivatives	E. coli DNA gyrase subunit B	Naphthyl-substituted analog	-10.3	[1]
1,2,3-Triazole-linked derivatives	E. coli DNA gyrase subunit B	General Range	-9.3 to -10.3	[1]
Benzimidazole-linked derivatives	M. tuberculosis InhA	Compound 3i	Not specified, but showed good correlation with MIC of 6.25 µg/ml	[2]
Indole-based heterocyclic scaffolds	UDP-N-acetylmuramylalanine ligase (MurC)	Compound 9	-11.5	[3][4]
Indole-based heterocyclic scaffolds	Human lanosterol 14α-demethylase	Compound 9	-8.5	[3][4]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following sections outline the typical protocols used for the synthesis and molecular docking of 5H-triazino[5,6-b]indole-3-thiol derivatives.

General Synthesis Protocol

The synthesis of these derivatives often starts from a 5H-[1][2][3]triazino[5,6-b]indole-3-thiol core. A common subsequent step involves S-alkylation to introduce various side chains.

- **Core Synthesis:** The foundational 5H-[1][2][3]triazino[5,6-b]indole-3-thiol is typically prepared through established heterocyclic chemistry routes.
- **Derivative Synthesis:** A series of novel 3-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-5H-[1][2][3]triazino[5,6-b]indole derivatives can be synthesized by reacting the starting thiol with substituted (2-chloromethyl)-1H-benzo(d)imidazoles.[2] This reaction is often carried out in the presence of a base like potassium hydroxide (KOH) in an aqueous medium, resulting in good yields.[2]
- **Purification and Characterization:** The newly synthesized compounds are purified, often by recrystallization. Their structures are then confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry.[2]

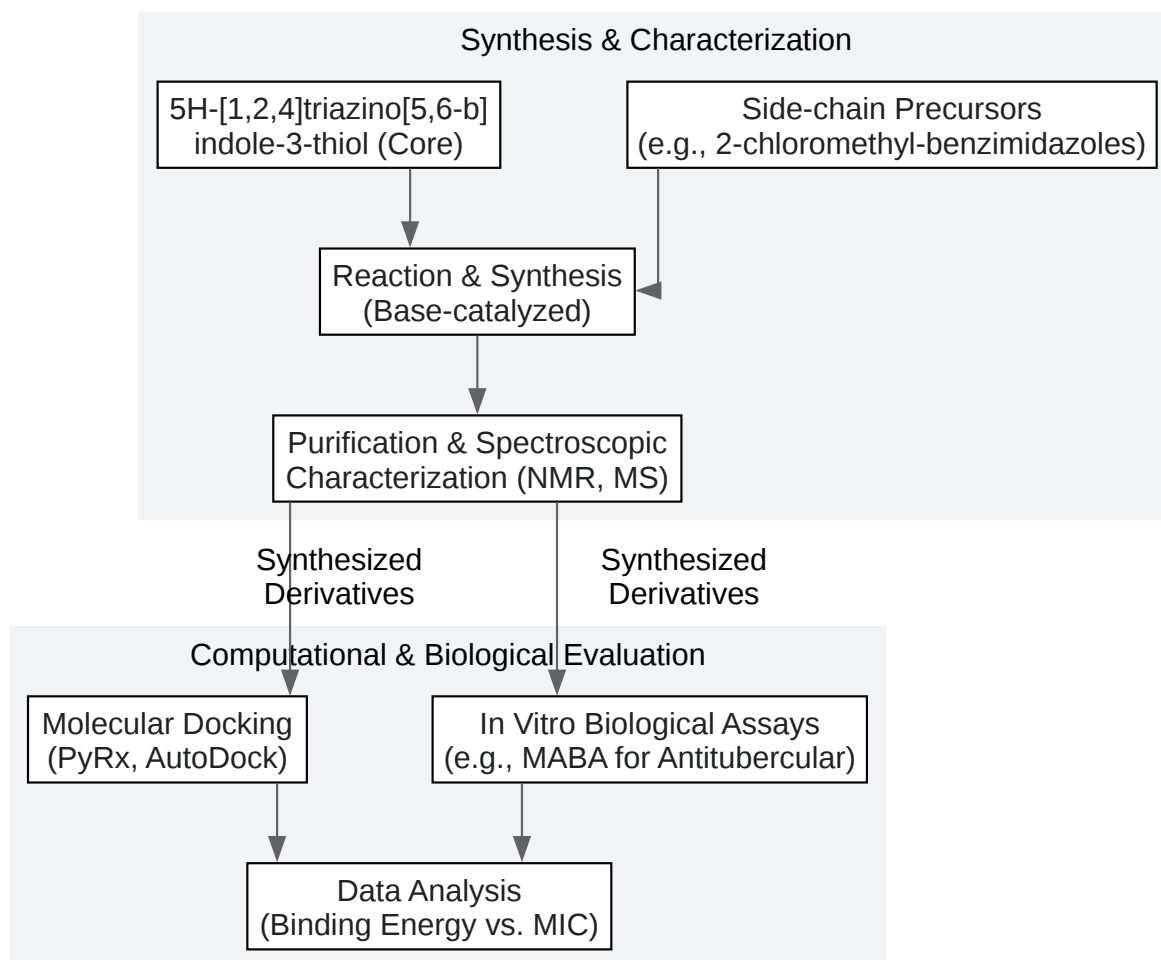
Molecular Docking Protocol

In silico docking simulations are performed to predict the binding conformation and affinity of the synthesized compounds with their target proteins.

- **Software:** A commonly used tool for these studies is the PyRx-virtual screening tool, which often utilizes AutoDock Vina for the docking calculations.[3][4]
- **Protein Preparation:** The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
- **Ligand Preparation:** The 3D structures of the synthesized derivatives (ligands) are drawn using chemical drawing software and are then optimized to their lowest energy conformation.
- **Docking Simulation:** The docking process is performed in a flexible mode, allowing the ligand to adapt its conformation within the protein's active site.[4] The simulation generates multiple binding poses for each ligand, which are then ranked based on their binding energy scores. [4] The pose with the lowest binding energy is typically selected for further analysis of interactions like hydrogen bonds and hydrophobic contacts.[1]

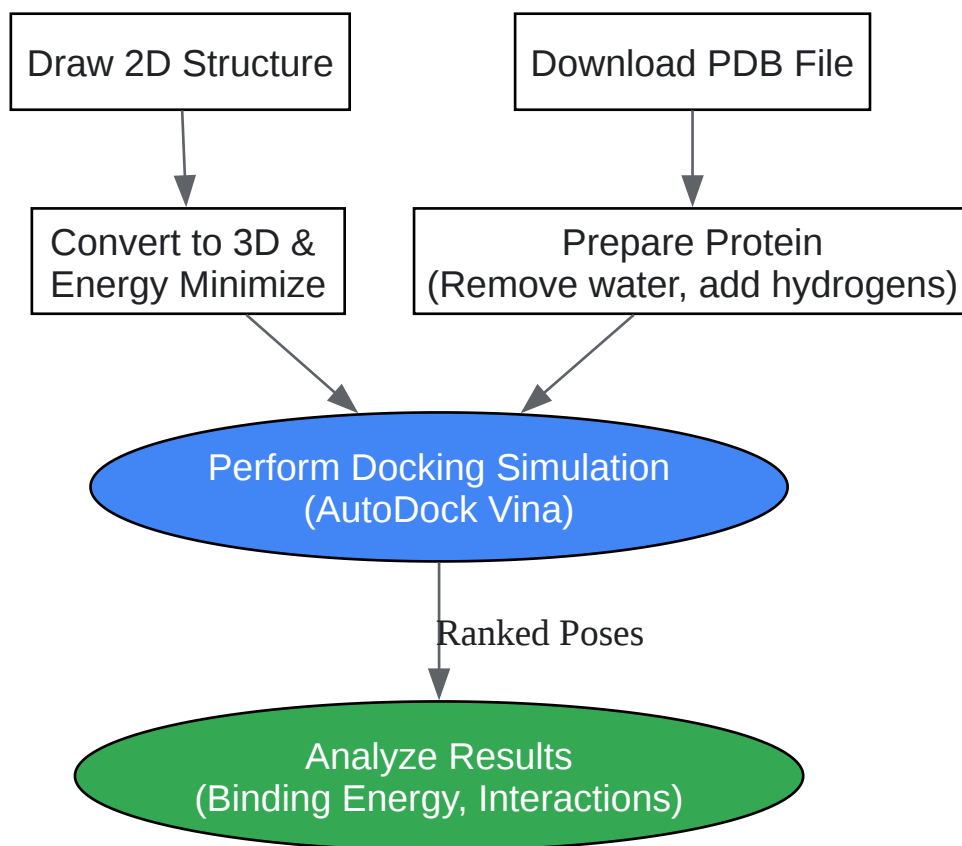
Visualizations

Diagrams illustrating the workflow and underlying principles of the research help in clarifying complex processes.



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Caption: General workflow from synthesis to evaluation.



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Caption: Molecular docking experimental workflow.

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